molecular formula C18H21N3O3S B2915773 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea CAS No. 1203380-92-0

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea

Cat. No.: B2915773
CAS No.: 1203380-92-0
M. Wt: 359.44
InChI Key: XAGZLKXRNUCGFE-UHFFFAOYSA-N
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Description

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea is a synthetic organic compound characterized by the presence of a phenyl group attached to a urea moiety, which is further substituted with a dioxidoisothiazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea typically involves the reaction of 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline with phenethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl group to its corresponding thiazolidinyl form.

    Substitution: The phenyl and urea groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thiazolidinyl compounds, and various substituted phenylurea derivatives.

Scientific Research Applications

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The dioxidoisothiazolidinyl group is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The phenethylurea moiety may also contribute to its biological effects by interacting with cellular proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid
  • N-[5-(1,1-Dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide

Uniqueness

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea is unique due to the presence of both the dioxidoisothiazolidinyl and phenethylurea groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(19-12-11-15-5-2-1-3-6-15)20-16-7-9-17(10-8-16)21-13-4-14-25(21,23)24/h1-3,5-10H,4,11-14H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGZLKXRNUCGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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